molecular formula C20H22ClFN2O3S B11335377 N-(4-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11335377
M. Wt: 424.9 g/mol
InChI Key: SXSWVVLDTKDVLA-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The synthetic route typically includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-CHLORO-2-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-CHLORO-2-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide: This compound lacks the fluorophenyl group, which may result in different chemical and biological properties.

    2-amino-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide: This compound has a thiazole ring instead of a piperidine ring, leading to different reactivity and applications.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-12-17(21)6-7-19(14)23-20(25)15-8-10-24(11-9-15)28(26,27)13-16-4-2-3-5-18(16)22/h2-7,12,15H,8-11,13H2,1H3,(H,23,25)

InChI Key

SXSWVVLDTKDVLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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